4-Amino-5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Overview
Description
4-Amino-5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a deuterated form of cytidine, a nucleoside molecule that is a fundamental component of ribonucleic acid (RNA). The compound has the molecular formula C9H11D2N3O5 and a molecular weight of 245.23 g/mol . Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms at the 5 and 6 positions in the cytidine molecule, making it useful in various scientific research applications.
Mechanism of Action
Target of Action
Cytidine-5,6-d2 primarily targets Uridine-cytidine kinase 2 . This enzyme plays a crucial role in the phosphorylation of uridine and cytidine, which is a key step in the pyrimidine salvage pathway .
Mode of Action
Cytidine-5,6-d2 interacts with its target, Uridine-cytidine kinase 2, by binding to the active site of the enzyme
Biochemical Pathways
Cytidine-5,6-d2 is involved in the pyrimidine salvage pathway . This pathway recycles pyrimidines to form nucleotide monophosphates, which are then used in the synthesis of RNA and DNA . The compound’s interaction with Uridine-cytidine kinase 2 affects the phosphorylation step in this pathway .
Pharmacokinetics
Related compounds such as cytidine analogues undergo rapid catabolism by cytidine deaminase . The absorption, distribution, metabolism, and excretion (ADME) properties of Cytidine-5,6-d2 and their impact on bioavailability require further investigation.
Result of Action
Given its interaction with Uridine-cytidine kinase 2, it is likely to influence the synthesis of RNA and DNA
Biochemical Analysis
Biochemical Properties
Cytidine-5,6-d2 is involved in several biochemical reactions, particularly in the synthesis and metabolism of nucleotides. It interacts with enzymes such as cytidine deaminase and uridine-cytidine kinase. Cytidine deaminase catalyzes the deamination of cytidine to uridine, while uridine-cytidine kinase phosphorylates cytidine to form cytidine monophosphate . These interactions are essential for the regulation of nucleotide pools within the cell and play a significant role in RNA and DNA synthesis.
Cellular Effects
Cytidine-5,6-d2 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to enhance the synthesis of phosphatidylcholine, a major component of cell membranes, thereby supporting cellular stability and function . Additionally, Cytidine-5,6-d2 has been shown to increase the uptake of glutamate by astrocytes, which is crucial for maintaining neurotransmitter balance in the brain .
Molecular Mechanism
At the molecular level, Cytidine-5,6-d2 exerts its effects through several mechanisms. It binds to specific enzymes and proteins, modulating their activity. For instance, it enhances the activity of uridine-cytidine kinase, leading to increased phosphorylation of cytidine . This phosphorylation is a critical step in the synthesis of nucleotides, which are essential for DNA and RNA production. Furthermore, Cytidine-5,6-d2 can influence gene expression by acting as a precursor for cytidine triphosphate, which is involved in the synthesis of RNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cytidine-5,6-d2 can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or acidic environments . Long-term studies have shown that Cytidine-5,6-d2 can have sustained effects on cellular function, particularly in enhancing the synthesis of phospholipids and supporting cell membrane integrity .
Dosage Effects in Animal Models
The effects of Cytidine-5,6-d2 vary with different dosages in animal models. At low doses, it has been shown to support neuronal health and enhance cognitive function . At high doses, Cytidine-5,6-d2 can have toxic effects, including neuronal damage and oxidative stress . The median lethal dose (LD50) for Cytidine-5,6-d2 in animal models is significantly higher than that of non-deuterated cytidine, indicating its relative safety at therapeutic doses .
Metabolic Pathways
Cytidine-5,6-d2 is involved in several metabolic pathways, including the synthesis of nucleotides and phospholipids. It is phosphorylated by uridine-cytidine kinase to form cytidine monophosphate, which can be further phosphorylated to cytidine diphosphate and cytidine triphosphate . These nucleotides are essential for RNA and DNA synthesis and play a crucial role in cellular metabolism. Additionally, Cytidine-5,6-d2 can be deaminated by cytidine deaminase to form uridine, which is involved in the synthesis of other nucleotides .
Transport and Distribution
Cytidine-5,6-d2 is transported and distributed within cells and tissues through specific transporters and binding proteins. It is taken up by nucleoside transporters, which facilitate its entry into cells . Once inside the cell, Cytidine-5,6-d2 can be distributed to various cellular compartments, including the nucleus and mitochondria, where it participates in nucleotide synthesis and other metabolic processes .
Subcellular Localization
The subcellular localization of Cytidine-5,6-d2 is crucial for its activity and function. It is primarily localized in the cytoplasm, where it is involved in the synthesis of nucleotides and phospholipids . It can also be transported to the nucleus, where it participates in RNA synthesis and gene expression . The localization of Cytidine-5,6-d2 is regulated by specific targeting signals and post-translational modifications that direct it to different cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves the incorporation of deuterium atoms into the cytidine molecule. One common method is the catalytic exchange reaction, where cytidine is treated with deuterium gas (D2) in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and high-yield production. The reaction conditions are optimized to minimize impurities and maximize the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding deoxy forms.
Substitution: The deuterium atoms in this compound can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium azide (NaN3) and various halides.
Major Products
The major products formed from these reactions include deoxycytidine derivatives, uridine derivatives, and various substituted cytidine analogs .
Scientific Research Applications
4-Amino-5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Cytidine: The non-deuterated form of 4-Amino-5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one, commonly found in RNA.
Deoxycytidine: A deoxyribonucleoside that is a component of DNA.
5-Azacytidine: A cytidine analog used in the treatment of myelodysplastic syndromes.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide stability and allow for detailed studies using NMR spectroscopy. This isotopic labeling makes it particularly valuable in research applications where precise tracking of molecular interactions and metabolic pathways is required.
Properties
IUPAC Name |
4-amino-5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i1D,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDGCWIWMRVCDJ-SXFMXZDVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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